[(3S)-3-Amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]phosphonic acid

S1P1 antagonist binding affinity chiral probe

[(3S)-3-Amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]phosphonic acid (commonly referred to as W140) is the (S)-enantiomer of a chiral phosphonate-based sphingosine-1-phosphate receptor 1 (S1P1) ligand. It is structurally paired with its (R)-enantiomer, W146, and was originally developed as part of a matched chemical probe set for dissecting S1P1 signaling in barrier function and lymphocyte trafficking.

Molecular Formula C16H27N2O4P
Molecular Weight 342.37 g/mol
CAS No. 1246817-25-3
Cat. No. B130835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(3S)-3-Amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]phosphonic acid
CAS1246817-25-3
Synonyms(S)-W-146 Hydrobromide; 
Molecular FormulaC16H27N2O4P
Molecular Weight342.37 g/mol
Structural Identifiers
SMILESCCCCCCC1=CC(=CC=C1)NC(=O)C(CCP(=O)(O)O)N
InChIInChI=1S/C16H27N2O4P/c1-2-3-4-5-7-13-8-6-9-14(12-13)18-16(19)15(17)10-11-23(20,21)22/h6,8-9,12,15H,2-5,7,10-11,17H2,1H3,(H,18,19)(H2,20,21,22)/t15-/m0/s1
InChIKeyFWJRVGZWNDOOFH-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy [(3S)-3-Amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]phosphonic Acid (CAS 1246817-25-3): Stereochemically Defined S1P1 Probe


[(3S)-3-Amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]phosphonic acid (commonly referred to as W140) is the (S)-enantiomer of a chiral phosphonate-based sphingosine-1-phosphate receptor 1 (S1P1) ligand. It is structurally paired with its (R)-enantiomer, W146, and was originally developed as part of a matched chemical probe set for dissecting S1P1 signaling in barrier function and lymphocyte trafficking [1]. Unlike broad-spectrum S1P receptor modulators such as FTY720, W140 exhibits a defined stereochemical identity and a distinct pharmacological profile that renders it specifically suited as a negative control compound rather than a standalone therapeutic antagonist [2].

Why Generic S1P1 Antagonists Cannot Substitute for [(3S)-3-Amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]phosphonic Acid in Controlled Experiments


Substituting W140 with its active (R)-enantiomer W146 or other S1P1-modulating agents (e.g., FTY720, SEW2871, VPC44116) fundamentally alters the experimental outcome because W140 is the only stereochemically matched, functionally inactive partner of the W146 probe pair. The (S)-configuration at the α-amino carbon abolishes competitive antagonism at S1P1, a property confirmed by the original probe-development study [1]. Consequently, generic S1P1 antagonists fail to serve as true negative controls for W146-mediated S1P1 blockade, while agonists like SEW2871 or prodrugs like FTY720 produce confounding receptor activation. The quantitative binding and functional evidence below establishes precisely why procurement must specify the (S)-enantiomer for any study requiring a validated inactive control compound [2].

Quantitative Differentiation Evidence for W140 (CAS 1246817-25-3) Against Closest Comparators


S1P1 Binding Affinity: W140 (S) Is >100‑Fold Weaker Than W146 (R) in Matched GTPγS Assays

In head-to-head binding experiments using human S1P1 expressed in CHO cells, the (S)-enantiomer W140 displays a Ki of 2.84 μM against SEW2871-induced [³⁵S]GTPγS binding, whereas the (R)-enantiomer W146 achieves a Ki of 18 nM in the identical assay format [1]. When S1P is used as the agonist, W140 yields a Ki of 4.63 μM compared to W146's Ki of 77 nM [1]. This represents a 158‑fold and 60‑fold loss in affinity, respectively, confirming that the (S)-configuration is incompatible with high-affinity S1P1 antagonism.

S1P1 antagonist binding affinity chiral probe

Functional S1P1 Antagonism: W146 Is a Full Competitive Antagonist While W140 Lacks Antagonist Activity

The original characterization study demonstrated that the (R)-enantiomer acts as a full competitive antagonist of S1P1, whereas the (S)-enantiomer does not [1]. This stereochemistry‑driven loss of function was confirmed in cell‑based receptor activation assays and is the basis for designating W140 as the inactive matched control for W146 [2]. Unlike FTY720‑P, which activates multiple S1P receptor subtypes, or VPC44116, which antagonizes both S1P1 and S1P3, W140 provides a clean, pathway‑specific negative reference point.

competitive antagonism S1P1 signaling stereoselectivity

In Vivo Vascular Barrier Function: W146 Induces Capillary Leakage; W140 Is Inactive

Intravascular administration of W146 in mice produced dose‑dependent capillary leakage in skin and lung, a hallmark of S1P1 antagonism in vivo [1]. In contrast, W140 at equivalent doses did not alter barrier integrity, consistent with its lack of S1P1 antagonist activity [1][2]. This differential in vivo efficacy has been independently validated and cited as the rationale for using W140 as the inactive control enantiomer for all W146‑based animal studies [2].

vascular permeability in vivo pharmacology negative control

Validated Use as a Negative Control in S1P1 Signaling Literature

W140 has been explicitly employed as the negative control enantiomer in the original S1P1 chemical probe publication [1] and is catalogued as such in the NIH Molecular Libraries Probe Production Centers Network [2]. Vendor datasheets consistently state that W140 'exhibits no biological activity in vivo and can therefore serve as an effective control compound for experiments involving W146' [3]. This established role as a matched negative control is unique among commercially available S1P1 ligands.

negative control experimental validation S1P1 probe pair

Optimal Application Scenarios for [(3S)-3-Amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]phosphonic Acid (W140) Procurement


Matched Negative Control for S1P1 Antagonist Probe Studies (W146/W140 Pair)

When using W146 to block S1P1 in cell‑based or in vivo assays, W140 must be run in parallel at identical concentrations to control for any off‑target effects of the phosphonate scaffold. This is the primary scenario described in the seminal Nature Chemical Biology paper [1] and is required for publication‑quality chemical biology studies employing the W146/W140 probe pair [2].

Pharmacological Dissection of S1P1‑Mediated Vascular Barrier Regulation

In models of VEGF‑induced vascular leakage or pulmonary edema, W146 but not W140 enhances capillary permeability [1]. Researchers investigating tissue‑specific S1P1 'set points' must include W140 as the inactive enantiomer to distinguish receptor‑mediated barrier disruption from non‑specific vascular effects [1].

Lymphocyte Egress and Immune Cell Trafficking Studies

W146 reverses S1P1 agonist‑induced lymphocyte sequestration, while W140 has no effect on lymphocyte egress [1]. For studies examining the role of S1P1 in thymic egress, lymph node retention, or hematopoietic stem cell mobilization, W140 serves as the indispensable negative control to validate the specificity of the observed effects [1].

Quote Request

Request a Quote for [(3S)-3-Amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]phosphonic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.